

# Technical Master File: N,N-bis(2-hydroxyethyl)propanamide

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## Compound of Interest

Compound Name: *N-bis(2-hydroxyethyl)propanamide*

Cat. No.: *B14465020*

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CAS: 1602-11-5 | Role: Hydrotropic Solubilizer & Intermediate | Grade: Pharmaceutical/Technical

## Executive Summary

**N,N-bis(2-hydroxyethyl)propanamide** (CAS 1602-11-5), also known as Propionic Acid Diethanolamide, is a short-chain alkanolamide structurally distinct from its long-chain surfactant cousins (e.g., Cocamide DEA). Unlike long-chain variants that form micelles, this C3-amide functions primarily as a hydrotrope and co-solvent. Its unique architecture—a compact hydrophobic propionyl tail coupled with a hydrophilic bis(hydroxyethyl) head—allows it to disrupt water lattice structures and increase the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) without the high viscosity or foaming associated with surfactants.

This guide details the physicochemical profile, synthesis pathways, hydrotropic mechanism, and analytical protocols for integrating CAS 1602-11-5 into drug delivery and intermediate synthesis workflows.

# Chemical Architecture & Physicochemical Properties[1][2][3]

## Structural Analysis

The molecule consists of a propionyl backbone amidated with diethanolamine (DEA). The absence of a long alkyl chain prevents critical micelle concentration (CMC) behavior typical of surfactants, positioning it instead as a molecular solubilizer.

Property	Specification
IUPAC Name	N,N-bis(2-hydroxyethyl)propanamide
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>3</sub>
Molecular Weight	161.20 g/mol
Physical State	Viscous liquid or low-melting solid (hygroscopic)
Melting Point	~46–48 °C (Pure crystalline form); often supercools to liquid
Boiling Point	~203 °C at 10 mmHg
Solubility	Miscible in water, ethanol, acetone; Insoluble in hexane
Density	~1.07 g/cm <sup>3</sup> at 20 °C
LogP (Predicted)	-0.8 to -1.2 (Hydrophilic)

## Synthesis & Manufacturing (Process Chemistry)

### Synthetic Route: Aminolysis of Methyl Propionate

The most efficient industrial route involves the aminolysis of methyl propionate with diethanolamine. This pathway avoids the thermal stress of direct carboxylic acid amidation and simplifies purification by producing methanol as the only byproduct.

Reaction Stoichiometry: 1.0 eq Methyl Propionate + 1.05 eq Diethanolamine

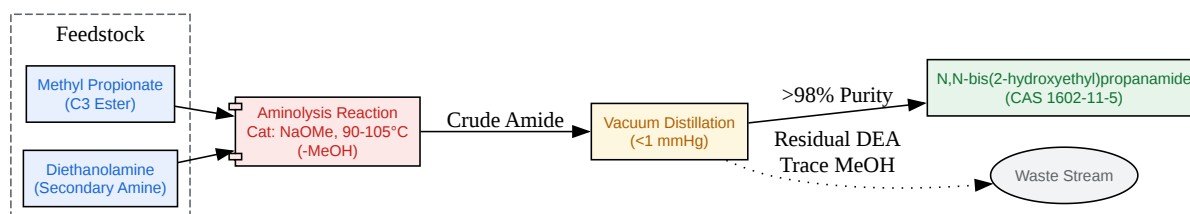
Product + Methanol

## Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture control.

- Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap (or distillation head), charge Diethanolamine (DEA) (1.05 molar equivalents).
- Catalyst: Add Sodium Methoxide (NaOMe) (0.5 - 1.0 wt% relative to total mass) as a catalyst to facilitate nucleophilic attack.
- Addition: Heat the DEA to 60°C. Dropwise add Methyl Propionate (1.0 molar equivalent) over 30 minutes. The reaction is slightly exothermic.
- Reaction Phase: Increase temperature to 90–105°C. Methanol will begin to distill off. Maintain reflux/distillation for 4–6 hours until methanol evolution ceases.
- Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or FTIR (disappearance of ester C=O at  $\sim 1740\text{ cm}^{-1}$ , appearance of amide C=O at  $\sim 1640\text{ cm}^{-1}$ ).
- Work-up:
  - Apply vacuum (20 mmHg) at 110°C to remove residual methanol and unreacted ester.
  - Neutralize the catalyst with a stoichiometric amount of acetic acid or treat with an ion-exchange resin.
  - Purification: For pharmaceutical grade, vacuum distillation (high vacuum  $<1\text{ mmHg}$ ) is recommended to remove trace free DEA, which is a critical impurity due to nitrosamine risks.

## Synthesis Workflow Diagram



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Caption: Aminolysis pathway for CAS 1602-11-5 synthesis emphasizing methanol removal and vacuum purification.

## Applications & Functional Mechanisms[7][8]

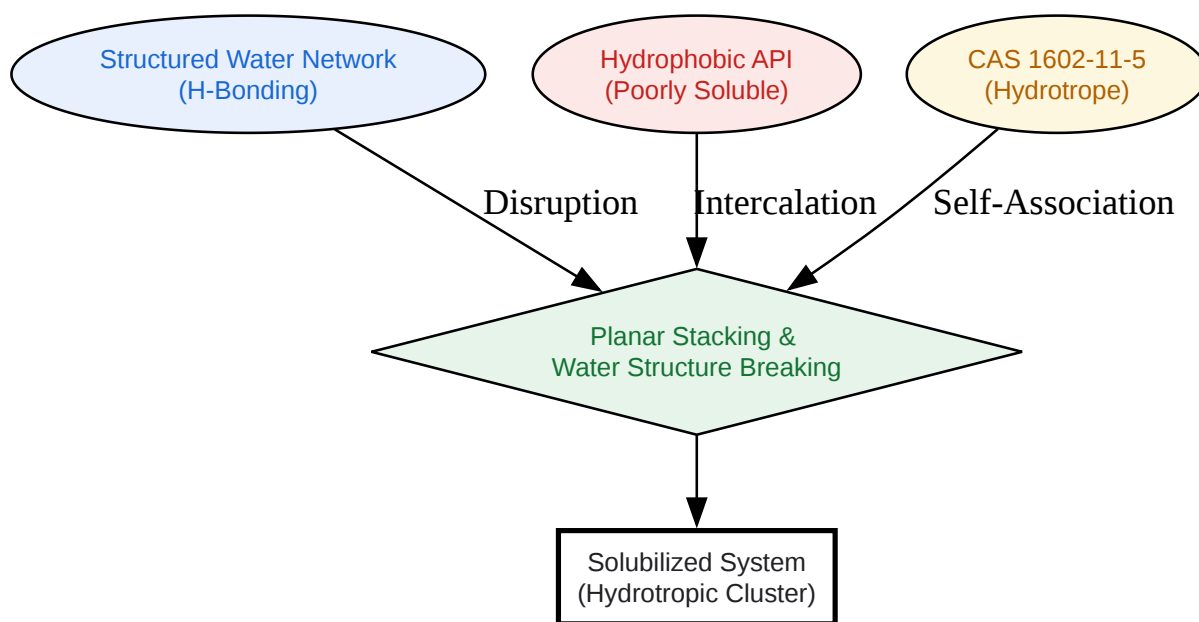
### Hydrotropic Solubilization

Unlike surfactants that sequester drugs inside a micellar core, **N,N-bis(2-hydroxyethyl)propanamide** acts as a hydrotrope. It increases the solubility of hydrophobic drugs by interfering with the structure of liquid water (breaking the hydrogen bond network) and forming "hydrotropic clusters" around the solute.

Key Advantages:

- No Critical Micelle Concentration (CMC): Solubilization is linear with concentration, offering predictable scaling.
- Low Viscosity: Does not gel like long-chain ethoxylates.
- Thermodynamic Stability: Hydrotropic solutions are thermodynamically stable, unlike emulsions.

### Mechanism of Action Diagram



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Caption: Hydrotropic mechanism: CAS 1602-11-5 disrupts water structure and stacks with API to enhance solubility.

## Formulation Protocol: Solubilizing a Class II Drug

Objective: Enhance solubility of a model hydrophobic drug (e.g., Ibuprofen or similar) using CAS 1602-11-5.

- Preparation: Prepare a stock solution of 20% (w/v) **N,N-bis(2-hydroxyethyl)propanamide** in water.
- Dispersion: Add excess API to the hydrotrope solution.
- Equilibration: Shake at 25°C for 24 hours.
- Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.
- Quantification: Analyze filtrate via HPLC. Expect 10-50x solubility increase compared to pure water depending on the specific API logP.

## Analytical Characterization

## HPLC Method (Reverse Phase)

Due to the polarity of the bis-hydroxyethyl group, standard C18 columns may show poor retention. A mixed-mode or polar-embedded C18 column is recommended.

Parameter	Condition
Column	C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 5 $\mu$ m
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 5% B (Isocratic hold for retention); 5-15 min: 5% -> 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm (Amide bond absorption; lacks strong chromophore)
Retention Time	Expect elution early (approx 3-5 min) due to high polarity.[1]

## Spectroscopic Identification

- IR (Neat):
  - $\sim 3300\text{--}3400\text{ cm}^{-1}$ : Broad O-H stretch (strong).
  - $\sim 1620\text{--}1640\text{ cm}^{-1}$ : Amide I (C=O stretch).
  - $\sim 1050\text{ cm}^{-1}$ : C-O stretch (primary alcohol).
- $^1\text{H}$  NMR ( $\text{D}_2\text{O}$  or  $\text{CDCl}_3$ ):
  - $\delta \sim 1.1$  ppm (t, 3H,  $\text{CH}_3$  of propionyl).
  - $\delta \sim 2.4$  ppm (q, 2H,  $\text{CH}_2\text{-C=O}$ ).

- $\delta$  ~3.5–3.8 ppm (m, 8H, N-CH<sub>2</sub>-CH<sub>2</sub>-O).

## Safety & Toxicology (E-E-A-T)

### Hazard Profile

While generally considered less irritating than long-chain surfactants, CAS 1602-11-5 requires careful handling.

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
- Signal Word: Warning.

### Critical Impurity: Nitrosamines

Risk: Like all alkanolamides synthesized from secondary amines (Diethanolamine), this product can contain trace free DEA. In the presence of nitrosating agents (nitrites, nitrogen oxides), free DEA can form N-nitrosodiethanolamine (NDELA), a potent carcinogen. Mitigation:

- Source Control: Use high-purity DEA with low secondary amine impurities.
- Process: Ensure complete consumption of DEA during synthesis.
- Formulation: Do not use in formulations containing nitrosating agents. Add antioxidants (Vitamin C, Vitamin E) to final formulations to inhibit nitrosation.

### Handling Protocol

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Hygroscopic. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture absorption and hydrolysis.

### References

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## Sources

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- 6. N,N-bis(2-hydroxyethyl)octanamide | C<sub>12</sub>H<sub>25</sub>NO<sub>3</sub> | CID 76499 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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